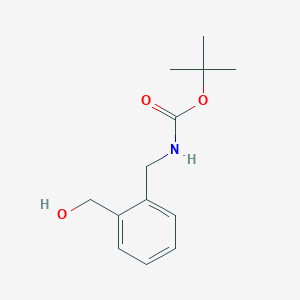

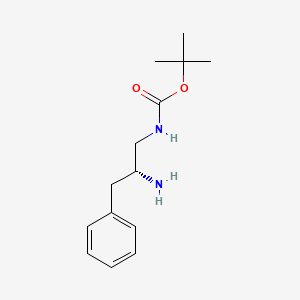

2-(Boc-aminomethyl)benzyl Alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Boc-aminomethyl)benzyl Alcohol is a useful research intermediate for the total synthesis of Adalinine . It is oxidatively cyclised with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

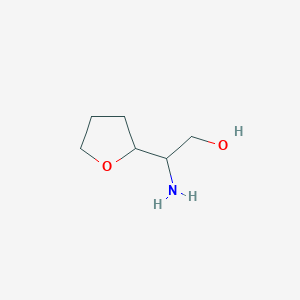

The molecular formula of 2-(Boc-aminomethyl)benzyl Alcohol is C13H19NO3. Its molecular weight is 237.29 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 and a molecular formula of C13H19NO3 . The boiling point of alcohols increases with an increase in the number of carbon atoms in the aliphatic carbon chain .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

2-(Boc-aminomethyl)benzyl Alcohol: is utilized in the field of catalysis for organic synthesis. It plays a role in the selective oxidation of benzyl alcohol to benzaldehyde . This process is significant in industrial catalysis due to its high selectivity for the target product at high conversion rates. The compound’s stability and reactivity make it an excellent candidate for catalytic applications, where it can facilitate reactions under controlled conditions.

Medicinal Chemistry and Drug Development

In medicinal chemistry, 2-(Boc-aminomethyl)benzyl Alcohol is used as a building block for the synthesis of various pharmaceutical compounds. It has been involved in the development of antibacterial and antibiofilm agents, particularly as a component in the synthesis of advanced antimicrobial cationic polymers . These polymers show promise in overcoming bacterial membrane-related resistance mechanisms, which is a critical aspect of current pharmaceutical research.

Material Science

The compound’s unique properties are leveraged in material science, where it contributes to the development of new materials with specific desired properties. Its role in drug synthesis and material science underscores its versatility and importance in creating innovative solutions for various industrial applications.

Analytical Chemistry

2-(Boc-aminomethyl)benzyl Alcohol: is also significant in analytical chemistry, where it is used as a standard or reference compound in various analytical methods. It helps in the calibration of instruments and the validation of analytical procedures, ensuring the accuracy and reliability of experimental results .

Pharmacology

In pharmacology, this compound is essential for the synthesis of compounds used in drug discovery and development. It serves as a precursor in the synthesis of various pharmacologically active molecules, aiding in the exploration of new treatments and therapies .

Biochemistry

Lastly, in the field of biochemistry, 2-(Boc-aminomethyl)benzyl Alcohol is used in the study of biochemical processes and pathways. It may be used as a reagent in enzymatic reactions or as a protective group in peptide synthesis, contributing to the understanding of complex biological systems .

Mécanisme D'action

Target of Action

It’s known that the compound is a boc-protected amine . Boc-protected amines are widely used in organic synthesis, particularly in the synthesis of peptides . They provide a way to protect amine groups during chemical reactions, preventing them from reacting with other substances until the Boc group is removed .

Mode of Action

The Boc group in 2-(Boc-aminomethyl)benzyl Alcohol is stable towards most nucleophiles and bases . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions . This allows the amine group to participate in subsequent reactions .

Biochemical Pathways

Boc-protected amines like 2-(boc-aminomethyl)benzyl alcohol are often used in the synthesis of peptides . In this context, they can affect the biochemical pathways in which these peptides are involved.

Action Environment

The action of 2-(Boc-aminomethyl)benzyl Alcohol can be influenced by various environmental factors. For example, the stability of the Boc group can be affected by the pH of the environment . The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH can influence when and where the amine group becomes available for reactions. Other factors, such as temperature and the presence of other substances, can also influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGBZVYBKJFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)